

Technical Guide: Spectroscopic Profile of 2,3-Dichloro-4,5-difluorobenzonitrile

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Compound of Interest

Compound Name: 2,3-Dichloro-4,5-difluorobenzonitrile

Cat. No.: B185997

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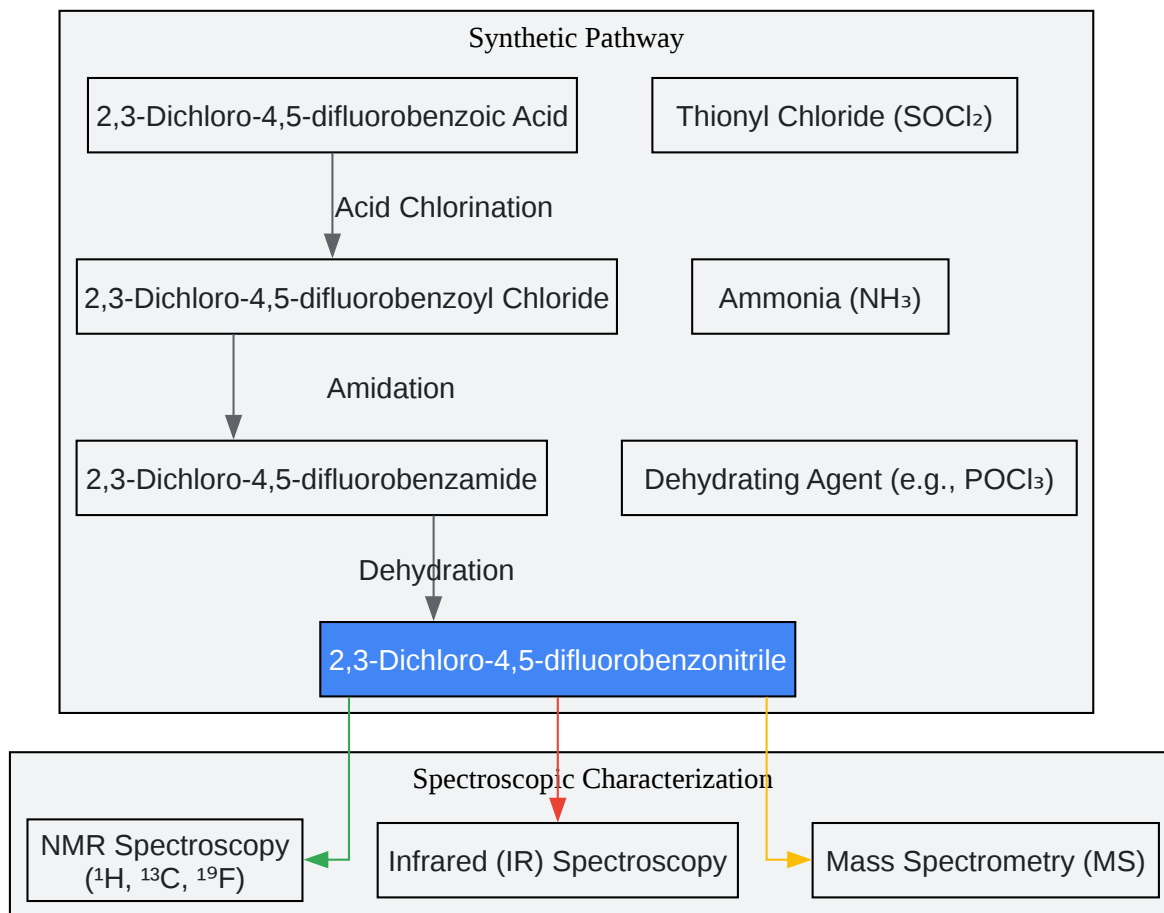
For Researchers, Scientists, and Drug Development Professionals

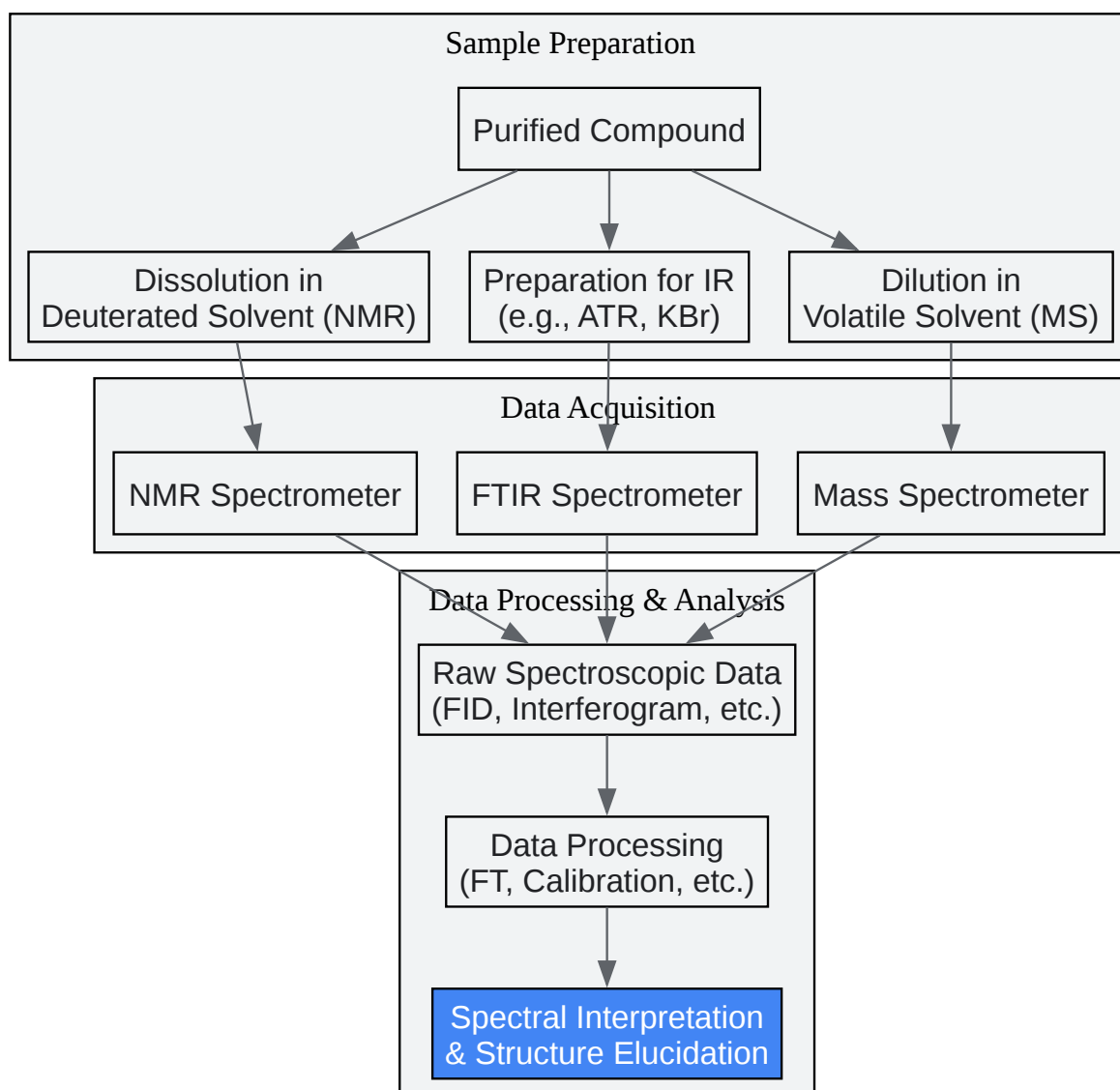
Abstract

This technical guide provides a detailed overview of the predicted spectroscopic characteristics of **2,3-Dichloro-4,5-difluorobenzonitrile**, a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. Due to the absence of published experimental data for this specific molecule, this document outlines a plausible synthetic pathway and presents a comprehensive set of predicted spectroscopic data, including Nuclear Magnetic Resonance (^1H , ^{13}C , ^{19}F NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies for acquiring such data are also detailed to guide researchers in their experimental work. This guide serves as a foundational resource for the identification, characterization, and utilization of **2,3-Dichloro-4,5-difluorobenzonitrile** in research and development.

Proposed Synthesis and Characterization Workflow

A plausible synthetic route to **2,3-Dichloro-4,5-difluorobenzonitrile** starts from the corresponding benzoic acid. This common precursor can be converted to the primary amide, followed by dehydration to yield the target nitrile. This proposed pathway is based on established methods for the synthesis of halogenated benzonitriles.





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